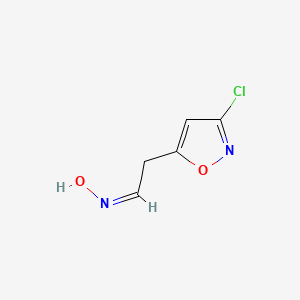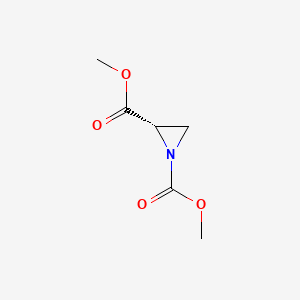
dimethyl (2S)-aziridine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl (2S)-aziridine-1,2-dicarboxylate is a chiral aziridine derivative with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by its aziridine ring, which is a three-membered nitrogen-containing ring, and two ester groups attached to the carbon atoms adjacent to the nitrogen atom. The (S)-configuration indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interaction with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dimethyl (2S)-aziridine-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of α-substituted β-keto esters with arylsulfonyloxycarbamates in the presence of an inorganic base such as calcium oxide.
Another method involves the use of diethyl-2-oxomalonate, which undergoes a series of transformations to yield the desired aziridine compound. This process includes oxidative-elimination reactions and Wittig olefination reactions to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
dimethyl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aziridines with different functional groups.
Aplicaciones Científicas De Investigación
dimethyl (2S)-aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable for studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of dimethyl (2S)-aziridine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. This reactivity is crucial for its role in enzyme inhibition and the synthesis of bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl 2-methyl 1,2-aziridinedicarboxylate: This compound has a similar aziridine ring structure but with different substituents, leading to variations in reactivity and applications.
1-(tert-Butyl) 2-methyl (S)-aziridine-1,2-dicarboxylate: Another similar compound with a tert-butyl group, which affects its steric and electronic properties.
Uniqueness
dimethyl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific (S)-configuration and the presence of two ester groups, which influence its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
153381-07-8 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.141 |
Nombre IUPAC |
dimethyl (2S)-aziridine-1,2-dicarboxylate |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)4-3-7(4)6(9)11-2/h4H,3H2,1-2H3/t4-,7?/m0/s1 |
Clave InChI |
YZULKNOJBPGTRO-LRYVRFSDSA-N |
SMILES |
COC(=O)C1CN1C(=O)OC |
Sinónimos |
1,2-Aziridinedicarboxylicacid,dimethylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



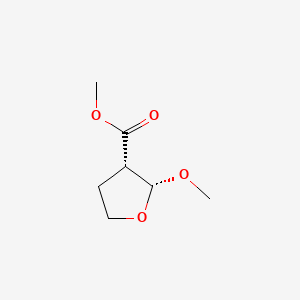
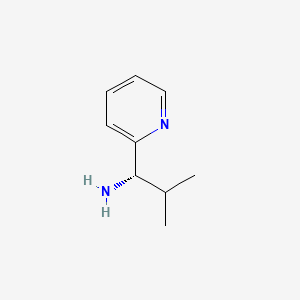
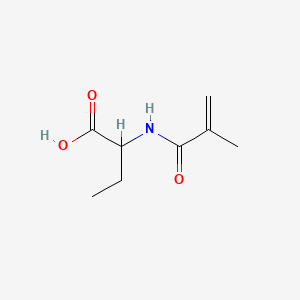
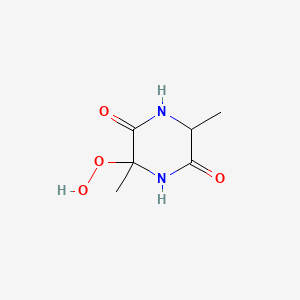

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
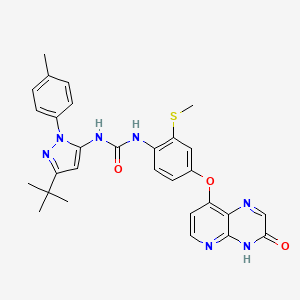
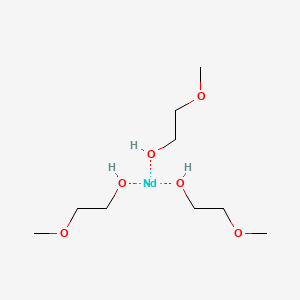
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
